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The separation of transuranic (TRU) elements from used nuclear fuel is a critical step in

advanced nuclear fuel cycles, aiming to reduce the long-term radiotoxicity of nuclear waste and

enable the recycling of valuable materials. For decades, the TRUEX (Transuranic Extraction)

process, utilizing Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO), has

been a benchmark for this separation. However, the quest for more efficient, selective, and

robust processes has led to the development of several alternative extractants. This guide

provides a comparative analysis of prominent alternatives to CMPO, with a focus on their

performance in extracting Americium (Am(III)) and their selectivity over lanthanides,

represented by Europium (Eu(III)).

Performance Comparison of TRU Extractants
The efficiency of an extractant is primarily evaluated by its distribution ratio (D), which indicates

the ratio of the concentration of a metal ion in the organic phase to that in the aqueous phase,

and the separation factor (SF), which is the ratio of the distribution ratios of two different metal

ions (e.g., SFAm/Eu = DAm / DEu). A high distribution ratio for the target actinide and a high

separation factor from lanthanides are desirable.

Recent research has highlighted diglycolamides (DGAs) and diamides as strong contenders to

replace CMPO. Among these, N,N,N',N'-tetraoctyl diglycolamide (TODGA) has garnered

significant attention due to its high extraction efficiency for trivalent actinides and lanthanides.
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Another class of compounds, malonamides like N,N'-dimethyl-N,N'-dioctyl hexylethoxy

malonamide (DMDOHEMA), are key in the DIAMEX (Diamide Extraction) process and are

favored for being "CHON" reagents (containing only Carbon, Hydrogen, Oxygen, and

Nitrogen), which allows for complete incineration of the waste.

Below is a summary of the performance of CMPO, TODGA, and DMDOHEMA under

comparable conditions.
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Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.researchgate.net/publication/233162497_Aqueous_Partitioning_of_Minor_Actinides_by_Different_Processes
https://www.researchgate.net/publication/233162497_Aqueous_Partitioning_of_Minor_Actinides_by_Different_Processes
https://www.researchgate.net/publication/233162497_Aqueous_Partitioning_of_Minor_Actinides_by_Different_Processes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Et-Tol-
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Note:Distribution ratios are highly dependent on experimental conditions such as nitric acid

concentration, temperature, and diluent composition. The values presented are approximate

and for comparative purposes based on typical conditions reported in the literature.

Experimental Protocols
A generalized procedure for evaluating the performance of a solvent extraction system is

outlined below. This protocol is fundamental for determining the distribution ratios and

separation factors presented in the comparison table.

Objective: To determine the distribution ratio of Am(III) and Eu(III) from a nitric acid medium into

an organic solvent containing the extractant.

Materials:

Aqueous Phase: Nitric acid (HNO₃) solution of desired molarity (e.g., 3 M), spiked with

radioactive tracers of the elements of interest (e.g., ²⁴¹Am and ¹⁵²Eu).

Organic Phase: A solution of the extractant (e.g., 0.2 M TODGA) in a suitable diluent (e.g., n-

dodecane), often with a phase modifier (e.g., 5% isodecanol) to prevent third-phase

formation.

Scintillation vials, micropipettes, vortex mixer, centrifuge.

Gamma spectrometer or liquid scintillation counter for radioactivity measurement.
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Procedure:

Pre-equilibration: The organic phase is typically pre-equilibrated by contacting it with a

"clean" aqueous phase (nitric acid of the same molarity as the feed solution, without tracers)

to saturate it with acid and water. This is done by mixing equal volumes, vortexing,

centrifuging, and discarding the aqueous phase.

Extraction: Equal volumes (e.g., 1 mL) of the tracer-spiked aqueous phase and the pre-

equilibrated organic phase are added to a vial.

Contacting: The vial is sealed and agitated vigorously using a vortex mixer for a sufficient

time (e.g., 30 minutes) to ensure equilibrium is reached.

Phase Separation: The mixture is centrifuged (e.g., at 3000 rpm for 5 minutes) to achieve a

clean separation of the aqueous and organic phases.

Sampling: Aliquots of known volume are carefully taken from both the aqueous and organic

phases for analysis.

Analysis: The radioactivity of the tracers in each aliquot is measured using a suitable

radiation detector.

Calculation: The distribution ratio (D) is calculated as the ratio of the radioactivity (counts per

minute per mL) in the organic phase to that in the aqueous phase.

D = (Countsorganic / Volumeorganic) / (Countsaqueous / Volumeaqueous)

Stripping (Back-extraction): To evaluate stripping efficiency, the loaded organic phase from

the extraction step is contacted with a fresh aqueous stripping solution (e.g., 0.01 M HNO₃).

The same procedure (contacting, separation, sampling, and analysis) is followed to

determine the distribution of the metal ions back into the aqueous phase.

Process Workflow Visualization
The following diagram illustrates a generic workflow for a solvent extraction process designed

to separate transuranic elements (An) from lanthanides (Ln) and other fission products (FP)

present in a high-level liquid waste (HLLW) stream.
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Caption: A typical workflow for transuranic element co-extraction and stripping.

Conclusion
While CMPO-based processes are well-established, alternatives, particularly TODGA, offer

significant advantages in terms of being phosphorus-free and having more favorable stripping

characteristics, which simplifies the overall process and reduces secondary waste streams.[1]

The development of novel extractants with exceptionally high selectivity, such as the

phenanthroline-derived ligands, points towards future processes that could potentially separate
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actinides from lanthanides in a single step, further streamlining the back-end of the fuel cycle.

The choice of an appropriate extractant system ultimately depends on a balance of factors

including extraction efficiency, selectivity, stripping performance, chemical and radiolytic

stability, and the overall process economics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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